

Spectroscopic Profile of 2,2-Dimethyl-1-nitrobutane: A Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethyl-1-nitrobutane

Cat. No.: B15322044

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Disclaimer: Experimental spectroscopic data for **2,2-Dimethyl-1-nitrobutane** is not readily available in public databases. The data presented in this document is predicted using computational chemistry software and should be used as an estimation.

This technical guide provides a predicted spectroscopic profile of **2,2-Dimethyl-1-nitrobutane**, targeting researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside general experimental protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,2-Dimethyl-1-nitrobutane**. These values were generated using reputable online prediction software.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.3 - 4.5	Triplet	2H	-CH ₂ -NO ₂
~1.6 - 1.8	Quartet	2H	-CH ₂ -CH ₃
~0.9 - 1.1	Singlet	6H	-C(CH ₃) ₂ -
~0.8 - 1.0	Triplet	3H	-CH ₂ -CH ₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (ppm)	Carbon Type
~75 - 80	-CH ₂ -NO ₂
~35 - 40	-C(CH ₃) ₂ -
~30 - 35	-CH ₂ -CH ₃
~20 - 25	-C(CH ₃) ₂ -
~5 - 10	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960 - 2870	Strong	C-H stretch (alkane)
~1550	Strong	N-O asymmetric stretch (nitro group)
~1470	Medium	C-H bend (alkane)
~1370	Strong	N-O symmetric stretch (nitro group)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/z	Relative Intensity	Possible Fragment
131	Low	$[M]^+$ (Molecular Ion)
85	High	$[M - NO_2]^+$
57	Very High	$[C_4H_9]^+$ (tert-butyl cation)
41	Medium	$[C_3H_5]^+$
29	Medium	$[C_2H_5]^+$

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data. Specific parameters may need to be optimized based on the instrument and sample.

NMR Spectroscopy (1H and ^{13}C)

Sample Preparation:

- Dissolve 5-25 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.

- Acquire the ^1H spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- Acquire the ^{13}C spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation:

- Ensure the ATR crystal is clean and a background spectrum has been collected.
- Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition:

- Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
- Collect the IR spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS) (Electron Ionization - EI)

Sample Introduction:

- Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC) for separation of mixtures.

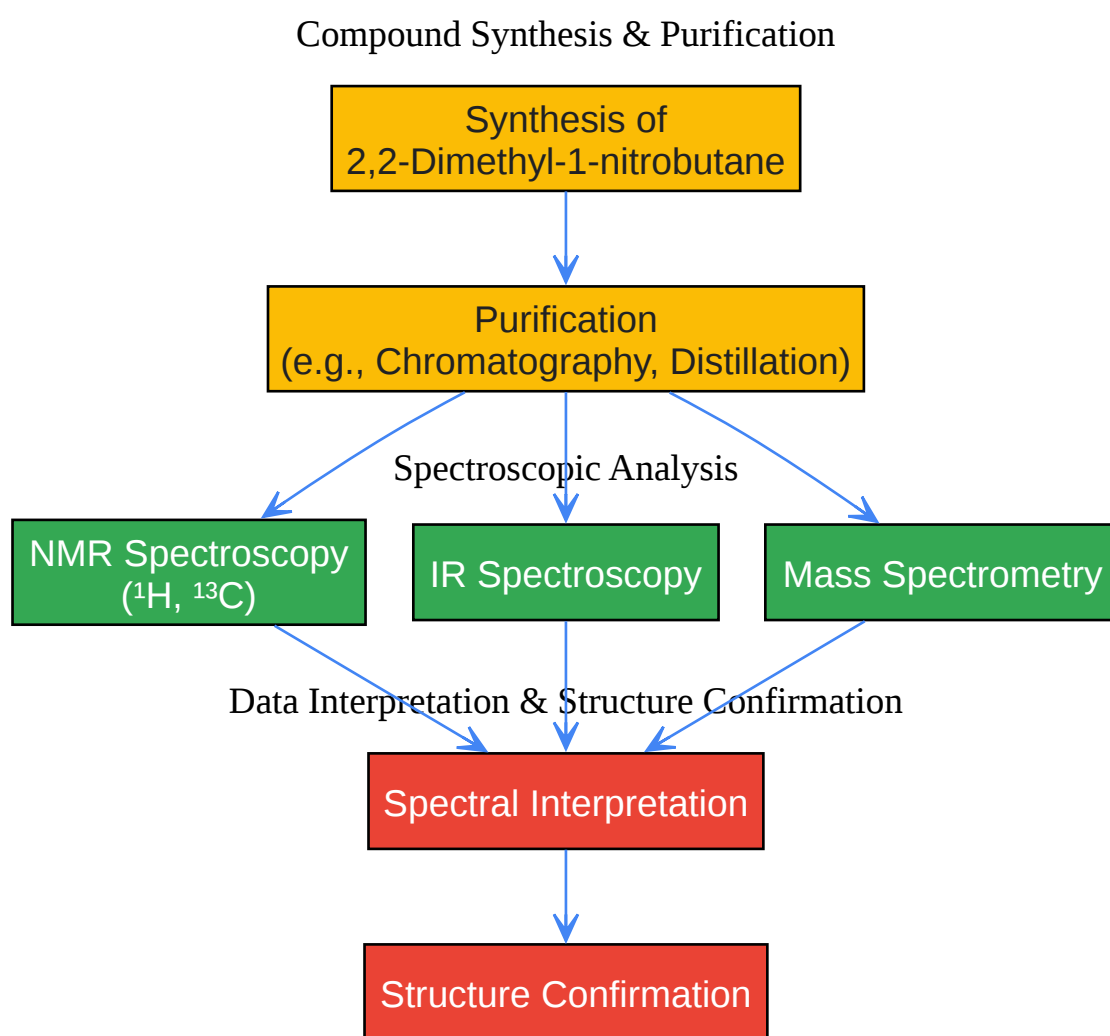
Data Acquisition:

- The sample is vaporized and enters the ion source.
- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

- The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for chemical synthesis and spectroscopic analysis.

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